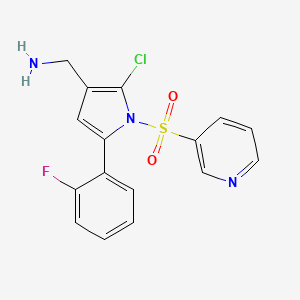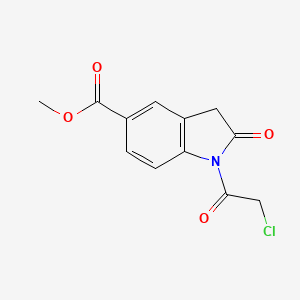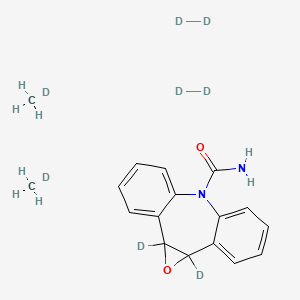
Carbamazepine 10,11-Epoxide-d8 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamazepine 10,11-Epoxide-d8 (Major) is a deuterated form of Carbamazepine 10,11-Epoxide, which is a metabolite of the anticonvulsant drug Carbamazepine. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of Carbamazepine. The deuterated form is particularly useful in mass spectrometry due to its distinct isotopic signature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamazepine 10,11-Epoxide-d8 involves the deuteration of Carbamazepine followed by epoxidation. The deuteration process typically involves the exchange of hydrogen atoms with deuterium using deuterated reagents. The epoxidation is then carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Industrial production of Carbamazepine 10,11-Epoxide-d8 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) is commonly used for the purification and analysis of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamazepine 10,11-Epoxide-d8 undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of various hydroxylated metabolites.
Reduction: Reduction reactions can convert the epoxide back to the parent Carbamazepine.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated metabolites.
Reduction: Carbamazepine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamazepine 10,11-Epoxide-d8 is extensively used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Carbamazepine and its metabolites.
Biology: Studied for its effects on biological systems and its role in the metabolism of Carbamazepine.
Medicine: Used in pharmacokinetic studies to understand the metabolism and excretion of Carbamazepine.
Industry: Employed in the development of new analytical methods and quality control processes
Wirkmechanismus
Carbamazepine 10,11-Epoxide-d8 exerts its effects by mimicking the behavior of Carbamazepine 10,11-Epoxide. The compound primarily targets voltage-gated sodium channels in neurons, stabilizing the inactive state of the channel and thereby reducing neuronal excitability. This mechanism is crucial for its anticonvulsant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamazepine: The parent compound, used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A structural analog with similar anticonvulsant properties but different metabolic pathways.
Eslicarbazepine acetate: Another analog with improved pharmacokinetic properties.
Uniqueness
Carbamazepine 10,11-Epoxide-d8 is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct isotopic signature, allowing for precise tracking and quantification in metabolic studies .
Eigenschaften
Molekularformel |
C17H24N2O2 |
|---|---|
Molekulargewicht |
296.43 g/mol |
InChI |
InChI=1S/C15H12N2O2.2CH4.2H2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17;;;;/h1-8,13-14H,(H2,16,18);2*1H4;2*1H/i13D,14D;2*1D;2*1+1D |
InChI-Schlüssel |
VFRCCDJUTAMXAC-DNRFZTMGSA-N |
Isomerische SMILES |
[2H][2H].[2H][2H].[2H]C.[2H]C.[2H]C12C3=CC=CC=C3N(C4=CC=CC=C4C1(O2)[2H])C(=O)N |
Kanonische SMILES |
[HH].[HH].C.C.C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13847316.png)

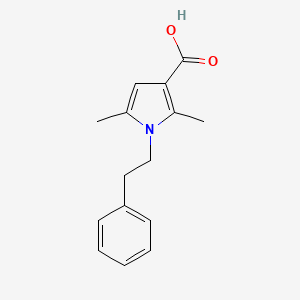
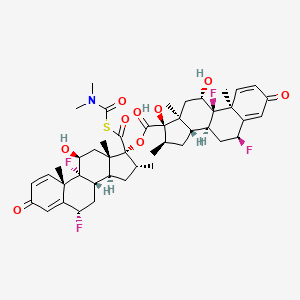
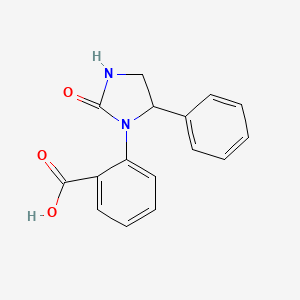

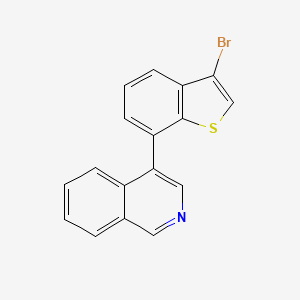
![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)
![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
